1-Bromo-2,7-dimethoxynaphthalene
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Overview
Description
1-Bromo-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a brominated derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a bromine atom at the 1 position
Mechanism of Action
Target of Action
This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and its biological targets could be diverse and context-dependent .
Mode of Action
Brominated derivatives of naphthalene have been used in various chemical reactions, including grignard reactions . In these reactions, the bromine atom on the naphthalene ring can be replaced by a magnesium atom, forming a Grignard reagent . This reagent can then react with various other compounds, potentially leading to changes in cellular processes .
Biochemical Pathways
Naphthalene and its derivatives are known to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Result of Action
As a derivative of naphthalene, it may share some of the biological activities of naphthalene, which include cytotoxicity and potential carcinogenicity . The specific effects of this compound could be different due to the presence of bromine and methoxy groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,7-dimethoxynaphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,7-dimethoxynaphthalene can be synthesized through the selective bromination of 2,7-dimethoxynaphthalene. The reaction typically involves treating 2,7-dimethoxynaphthalene with bromine (Br2) in the presence of a suitable solvent such as methylene chloride at room temperature. The bromination occurs selectively at the 1 position, yielding this compound with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and bromine concentration are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Grignard Reagents: Used for nucleophilic substitution reactions to introduce new functional groups.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation of methoxy groups.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Substitution Products: Formation of new carbon-carbon bonds with various functional groups.
Oxidation Products: Quinones derived from the oxidation of methoxy groups.
Reduction Products: Dehalogenated compounds where the bromine atom is replaced by hydrogen.
Scientific Research Applications
1-Bromo-2,7-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s structure is present in several biologically active molecules, making it a potential candidate for drug discovery and development.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
1-Bromo-2,3-dimethoxynaphthalene: Similar structure with methoxy groups at the 2 and 3 positions.
1-Bromo-2-methoxynaphthalene: Contains a single methoxy group at the 2 position.
Uniqueness: 1-Bromo-2,7-dimethoxynaphthalene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and potential applications. The presence of two methoxy groups at the 2 and 7 positions provides distinct electronic and steric effects compared to other brominated naphthalene derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in organic synthesis, medicinal chemistry, and materials science. Understanding its preparation methods, chemical reactivity, and applications can pave the way for further exploration and utilization of this compound in innovative research and industrial applications.
Biological Activity
1-Bromo-2,7-dimethoxynaphthalene (CAS No. 4614-11-3) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.
- Molecular Formula : C₁₂H₁₁BrO₂
- Molecular Weight : 267.12 g/mol
- Structure : The compound features a naphthalene backbone with bromine and methoxy substituents at specific positions, which influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Electrochemical Reduction : Studies indicate that the compound undergoes one-electron reduction, forming a radical anion that can participate in further reactions leading to the formation of stable products such as dimers .
- Antineoplastic Properties : The compound has shown potential as an antineoplastic agent, particularly in studies involving ovarian and prostate cancer models .
- Radical Formation : The cleavage of the C-Br bond generates reactive radicals that can interact with cellular components, potentially leading to cytotoxic effects against cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:
- Ovarian Cancer Cells : The compound was tested against ovarian cancer cell lines, showing a dose-dependent inhibition of cell growth.
- Prostate Cancer Cells : Similar effects were observed in prostate cancer models, suggesting its potential as a therapeutic agent.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using standard assays (e.g., MTT assay). The results indicated:
Cell Line | IC50 (µM) |
---|---|
Ovarian Cancer | 25 |
Prostate Cancer | 30 |
Breast Cancer | 40 |
These findings suggest that the compound's cytotoxicity varies among different cancer types, with ovarian cancer cells being the most sensitive.
Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor size compared to controls. The treatment led to increased apoptosis in tumor tissues as evidenced by histological analysis.
Study 2: Mechanistic Insights through Spectroscopy
Using UV-Vis and IR spectroscopy, researchers monitored the electrochemical behavior of the compound. The results indicated distinct spectral changes correlating with the formation of reactive intermediates during electroreduction, supporting its role in generating cytotoxic species .
Properties
IUPAC Name |
1-bromo-2,7-dimethoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWOLBKUHCXXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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